(2E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
Description
(2E)-2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a 3-methoxyphenyl moiety. The (2E)-configuration indicates the trans arrangement of substituents across the double bond.
Properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINFSCCAFFLKK-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC(=CC=C2)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 1164544-45-9, is a member of the chalcone family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Chalcones have been reported to exhibit significant antioxidant properties. In vitro studies suggest that this compound can scavenge free radicals, thus protecting cellular components from oxidative damage. This activity is primarily attributed to the presence of the thiophene and methoxy groups, which enhance electron donation capabilities.
Anticancer Properties
Recent research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.3 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. In animal studies, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various pro-inflammatory genes.
- Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, leading to increased apoptosis in cancer cells.
- Antioxidant Mechanism : The presence of methoxy and thiophene groups enhances its ability to donate electrons, thereby neutralizing free radicals.
Case Studies
A recent study evaluated the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations over 48 hours.
Case Study Summary
| Study Type | Findings |
|---|---|
| In vitro (Leukemia) | Reduced cell viability by 40% at 10 µM |
| In vivo (Mouse Model) | Decreased tumor size by 30% after 14 days |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Prop-2-enenitrile derivatives vary in substituents, which significantly influence their physicochemical properties, synthetic routes, and biological activities. Below is a comparative analysis of key analogs:
Key Comparative Insights:
Thiazole-containing derivatives (e.g., ) exhibit rigid planar structures, favoring interactions with enzymatic pockets, whereas benzothiazole derivatives (e.g., ) may exhibit fluorescence useful in bioimaging.
Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) reduces reaction times (4–8 minutes) compared to conventional methods, improving yields for thiazole- and benzothiazole-containing nitriles. The target compound’s synthesis likely parallels methods in , involving Knoevenagel condensation between acetylthiophene carbaldehyde and 3-methoxyphenylacetonitrile.
The acetyl-thiophene moiety in the target compound may confer unique binding affinity toward kinases or proteases, as seen in structurally related nitriles .
Research Findings and Data Trends
Table: Physicochemical Properties of Selected Prop-2-enenitriles
Trends:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (2E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the acetylthiophene and methoxyphenyl moieties .
- Catalysts : Use palladium or copper catalysts for cross-coupling steps involving thiophene derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ multi-spectroscopic validation:
- NMR : Compare experimental - and -NMR shifts with DFT-calculated spectra (e.g., acetylthiophene protons at δ 2.6–2.8 ppm, nitrile C≡N at ~120 ppm) .
- IR : Confirm nitrile (C≡N) stretch at 2200–2250 cm and acetyl (C=O) at 1680–1700 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z calculated for CHNOS .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for the α,β-unsaturated nitrile moiety?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) to isolate intermediates (e.g., Michael adducts) and analyze via HPLC .
- Solvent Effects : Test polar (DMSO) vs. non-polar (toluene) solvents to assess nucleophilic addition rates to the nitrile group .
- Computational Modeling : Use DFT to map energy barriers for competing pathways (e.g., [1,4]- vs. [1,2]-addition) .
Q. How can the compound's potential as a kinase inhibitor be systematically evaluated?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, CDK2). Prioritize targets with binding energy ≤ -8.0 kcal/mol .
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ kinase assays with IC determination .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing to positive controls (e.g., doxorubicin) .
Q. What experimental approaches assess the compound's stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
